N'-(2-chloroacetyl)-3-cyanobenzohydrazide

Vue d'ensemble

Description

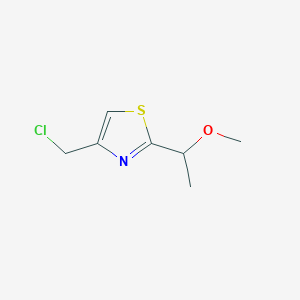

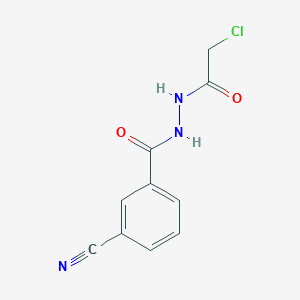

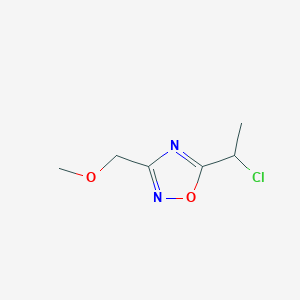

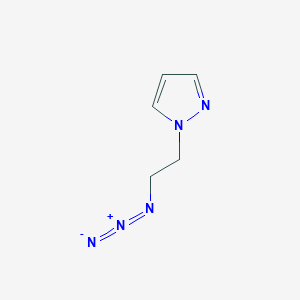

“N’-(2-chloroacetyl)-3-cyanobenzohydrazide” is a complex organic compound. It contains a hydrazide group (-CONHNH2), a chloroacetyl group (-COCH2Cl), and a cyano group (-CN). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

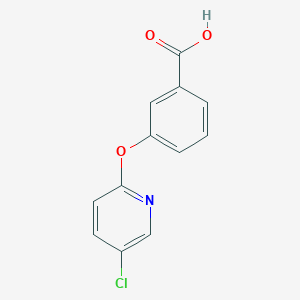

While the specific synthesis pathway for “N’-(2-chloroacetyl)-3-cyanobenzohydrazide” isn’t available, similar compounds are often synthesized through acylation reactions. For instance, chloroacetyl chloride can react with amines or hydrazides to form chloroacetylated products .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The chloroacetyl group is electrophilic and could undergo nucleophilic substitution reactions. The hydrazide group could participate in condensation reactions to form heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(2-chloroacetyl)-3-cyanobenzohydrazide” would depend on its exact structure. Factors influencing its properties could include its polarity, solubility, stability, and reactivity .Applications De Recherche Scientifique

Heterocyclic Synthesis and Antitumor Activity

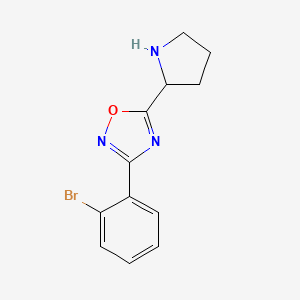

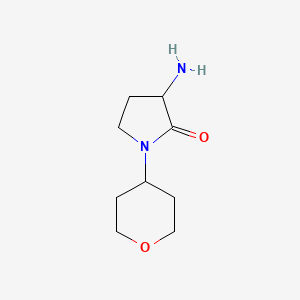

N'-(2-chloroacetyl)-3-cyanobenzohydrazide has been utilized in the synthesis of heterocyclic compounds, demonstrating significant potential in medicinal chemistry. A study by Mohareb, El-Sayed, and Abdelaziz (2012) showcases its application in creating novel pyrazole derivatives. These derivatives were synthesized through a series of reactions starting from cyanoacetylhydrazine with chloroacetyl chloride, leading to compounds that exhibited notable antitumor activities against various human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Some synthesized compounds showed higher inhibitory effects towards these tumor cell lines compared to the Gram-positive control doxorubicin (Mohareb, El-Sayed, & Abdelaziz, 2012).

Antimicrobial and Antioxidant Agents

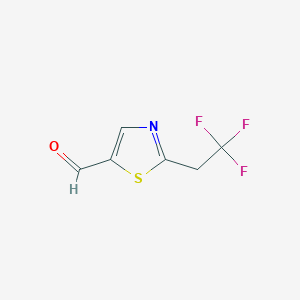

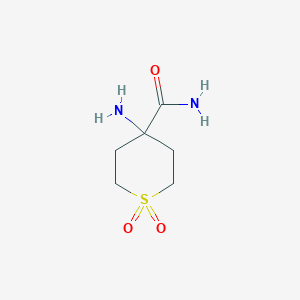

In another study, the compound was used as a precursor for developing new pyridine, chromene, and thiazole derivatives acting as antimicrobial and antioxidant agents. El-Hagrassey, Abdel‐Latif, and Abdel-Fattah (2022) employed it in reactions with various arylidene-malononitrile and 3-aryl-2-cyanoacrylate compounds, leading to the synthesis of these derivatives. They found that the thiazole derivative exhibited the highest antibacterial and antifungal activities against Staphylococcus aureus, Bacillus subtilis, and Candida albicans. This study underlines the compound's versatility as a scaffold for synthesizing bioactive molecules with potential therapeutic applications (El-Hagrassey, Abdel‐Latif, & Abdel-Fattah, 2022).

Propriétés

IUPAC Name |

N'-(2-chloroacetyl)-3-cyanobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-5-9(15)13-14-10(16)8-3-1-2-7(4-8)6-12/h1-4H,5H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVENXUGGVBNFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NNC(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-chloroacetyl)-3-cyanobenzohydrazide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B1526801.png)

![2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1526819.png)

![2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine](/img/structure/B1526822.png)